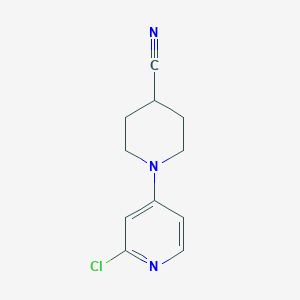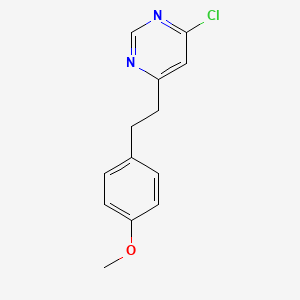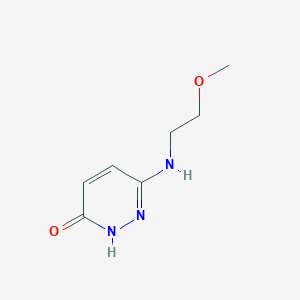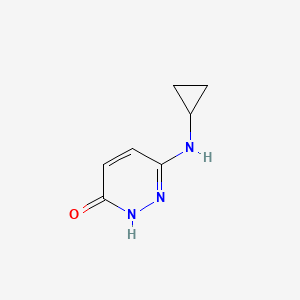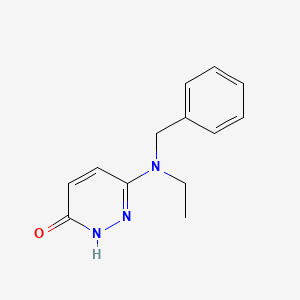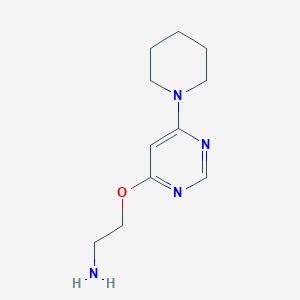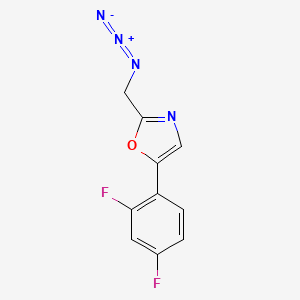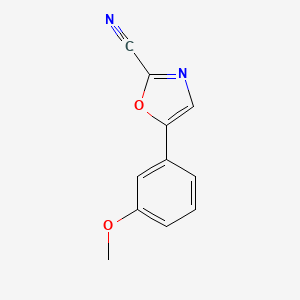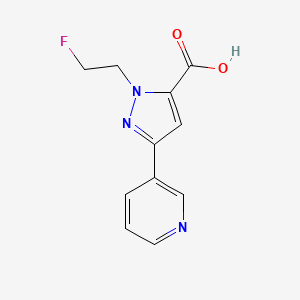
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route, it likely includes reactions such as nucleophilic substitution, cyclization, and carboxylation. Researchers have explored various methods to access this compound, including boron-based coupling reactions and radical approaches .
Chemical Reactions Analysis
- Protodeboronation : Recent research has explored catalytic protodeboronation of alkyl boronic esters, including those derived from this compound. This radical-based approach allows for functionalization and subsequent transformations. For instance, it enables formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Aplicaciones Científicas De Investigación
Aurora Kinase Inhibitor Applications
A compound structurally related to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as an Aurora kinase inhibitor, which may be useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions and Synthesis
Experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-carboxylic acids, leading to the synthesis of novel compounds with potential applications in drug development and material science. For example, the reaction of pyrazole-carboxylic acid with 2,3-diaminopyridine has been studied for the synthesis of new compounds (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Optical Properties of Pyrazole Derivatives
Novel pyrazole derivatives have been synthesized, and their optical properties were investigated. These studies are crucial for the development of new materials for electronic and photonic applications (Yan-qing Ge et al., 2014).
Coordination Chemistry and MOFs
Research into the coordination behavior of pyrazole carboxylic acids has led to the development of metal-organic frameworks (MOFs) with unique structures and properties. These MOFs have potential applications in catalysis, gas storage, and separation technologies (Lu-Fang Liu et al., 2013).
Antimicrobial and Antitumor Activities
Pyrazole derivatives have been synthesized and tested for their antimicrobial and antimycobacterial activities, highlighting the potential of these compounds in the development of new therapeutic agents (.. R.V.Sidhaye et al., 2011).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-3-5-15-10(11(16)17)6-9(14-15)8-2-1-4-13-7-8/h1-2,4,6-7H,3,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEOIUUZMUTOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




